Enantiopurity as a Critical Quality Attribute for Dopamine D4 Antagonist Synthesis
(S)-2-(Isochroman-1-yl)ethanol is the essential chiral intermediate for Sonepiprazole, a selective dopamine D4 antagonist. In contrast, the racemic mixture of 2-(isochroman-1-yl)ethanol would require a resolution step. The synthesis of Sonepiprazole from this compound proceeds via conversion to a mesylate, followed by reaction with a piperazine derivative [1]. The enantioselectivity of the overall process, from this alcohol to the final drug candidate, is a critical control point, ensuring the desired (S)-enantiomer is produced for optimal target engagement [2].
| Evidence Dimension | Stereochemical Requirement for Downstream Drug Synthesis |
|---|---|
| Target Compound Data | (S)-enantiomer |
| Comparator Or Baseline | Racemic 2-(isochroman-1-yl)ethanol |
| Quantified Difference | Requires resolution step, leading to ≤50% maximum theoretical yield of desired enantiomer without recycling; introduces additional purification burden. |
| Conditions | Synthetic route to Sonepiprazole [1] |
Why This Matters
For procurement, this establishes that only the (S)-enantiomer is fit-for-purpose in this specific drug synthesis route, directly impacting manufacturing cost and timeline.
- [1] TenBrink, R. E.; Bergh, C. L.; Duncan, J. N.; Harris, D. W.; Huff, R. M.; Lahti, R. A.; Lawson, C. F.; Lutzke, B. S.; Martin, I. J.; Rees, S. A.; Schlachter, S. K.; Sih, J. C.; Smith, M. W. (S)-(-)-4-[4-[2-(Isochroman-1-yl)ethyl]piperazin-1-yl]benzenesulfonamide, a Selective Dopamine D4 Antagonist. J. Med. Chem. 1996, 39, 13, 2435-2437. View Source
- [2] Ravindra, B.; Maity, S.; Das, B. G.; Ghorai, P. Organocatalytic, Enantioselective Synthesis of 1- and 3-Substituted Isochromans via Intramolecular Oxa-Michael Reaction of Alkoxyboronate: Synthesis of (+)-Sonepiprazole. J. Org. Chem. 2015, 80, 14, 7008-7018. View Source
